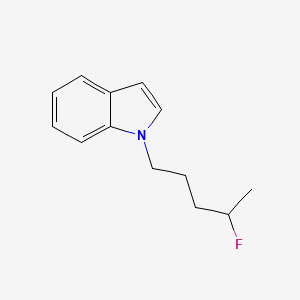

4-Fluoropentylindole

描述

4-氟戊基吲哚是一种合成化合物,分子式为C₁₃H₁₆FN。它是吲哚的衍生物,吲哚是一种双环结构,由一个六元苯环与一个五元含氮吡咯环稠合而成。 在戊基链上添加氟原子增强了其对大麻素受体的亲和力 .

准备方法

合成路线及反应条件

4-氟戊基吲哚的合成通常涉及在碱性条件下吲哚与4-氟戊基溴的反应。反应在碱如碳酸钾存在下,在非质子溶剂如二甲基甲酰胺中进行。 将反应混合物加热以促进亲核取代反应,生成4-氟戊基吲哚 .

工业生产方法

4-氟戊基吲哚的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器并精确控制反应条件,以确保高产率和纯度。 然后使用重结晶或色谱等技术纯化产物 .

化学反应分析

反应类型

4-氟戊基吲哚会发生各种化学反应,包括:

氧化: 该化合物可以使用氧化剂如高锰酸钾或三氧化铬进行氧化。

还原: 还原反应可以使用还原剂如氢化铝锂进行。

常用试剂和条件

氧化: 酸性或中性条件下的高锰酸钾。

还原: 无水醚中的氢化铝锂。

取代: 碱存在下的胺或硫醇等亲核试剂.

形成的主要产物

氧化: 形成羧酸或酮。

还原: 形成醇或胺。

取代: 形成取代的吲哚衍生物.

科学研究应用

Pharmacological Research

4-Fluoropentylindole is primarily studied for its interaction with the endocannabinoid system, particularly its agonistic effects on cannabinoid receptors. Research has shown that synthetic cannabinoids can exhibit varying degrees of potency and efficacy at these receptors, which is crucial for understanding their therapeutic potential.

Key Findings:

- Receptor Binding: Studies indicate that this compound binds to the CB1 receptor with significant affinity, similar to other synthetic cannabinoids like 5F-MDMB-PICA. This binding profile suggests its potential use in exploring cannabinoid receptor pharmacodynamics .

- Behavioral Effects: Animal studies have demonstrated that administration of this compound can lead to altered behavior, which is indicative of its psychoactive effects. These findings are essential for assessing the safety and efficacy of synthetic cannabinoids in therapeutic contexts .

Forensic Toxicology

The emergence of synthetic cannabinoids like this compound has raised concerns in forensic toxicology due to their increasing presence in drug-related incidents. Analytical methods are being developed to detect these substances in biological samples.

Analytical Techniques:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has been validated for detecting this compound and its metabolites in biological matrices, providing reliable data for forensic investigations .

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Recent studies have utilized NMR techniques to analyze the presence of synthetic cannabinoids in e-liquids, highlighting the versatility of analytical methods in detecting these compounds .

Case Studies

Several case studies have documented the implications of this compound use in real-world scenarios, particularly within clinical and forensic settings.

Case Study Examples:

- A notable case involved the identification of this compound in a series of drug seizures, demonstrating its prevalence on the illicit market. The analysis revealed a complex profile of synthetic cannabinoids being used concurrently, complicating toxicological assessments .

- Another study focused on the pharmacological profiling of various synthetic cannabinoids, including this compound, assessing their potency and potential therapeutic applications through a series of bioassays .

Table 1: Comparison of Synthetic Cannabinoids

| Compound Name | CB1 Affinity | Psychoactive Effects | Detection Method |

|---|---|---|---|

| This compound | High | Yes | LC-MS/MS |

| 5F-MDMB-PICA | Very High | Yes | LC-MS/MS |

| MMB-FUBINACA | Moderate | Yes | NMR |

Table 2: Analytical Methods for Detection

| Method | Application Area | Advantages |

|---|---|---|

| LC-MS/MS | Forensic Toxicology | High sensitivity and specificity |

| NMR Spectroscopy | E-liquid Analysis | Non-destructive analysis |

| Gas Chromatography | General Substance Analysis | Established methodology |

作用机制

4-氟戊基吲哚的作用机制涉及其与大麻素受体,特别是CB1和CB2受体的相互作用。氟原子增强了其结合亲和力,导致受体活性的调节。 这种相互作用影响各种信号通路,导致生理和药理作用 .

相似化合物的比较

类似化合物

N-戊基吲哚: 类似结构,但缺少氟原子。

4-甲基戊基吲哚: 含有甲基而不是氟原子。

4-氯戊基吲哚: 含有氯原子而不是氟原子.

独特性

4-氟戊基吲哚的独特性在于氟原子的存在,与类似物相比,它显着增强了其与大麻素受体的结合亲和力。 这使其成为研究大麻素受体相互作用和潜在治疗应用的宝贵化合物 .

生物活性

4-Fluoropentylindole is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. This article reviews the available literature on the compound's pharmacological properties, structure-activity relationships (SAR), and associated health risks.

Chemical Structure and Properties

This compound belongs to a class of compounds known as indole derivatives, which are characterized by their ability to interact with the endocannabinoid system. The chemical formula for this compound is , and it features a fluorine atom at the 4-position of the pentyl chain attached to the indole nucleus. This structural modification is crucial for its potency and efficacy at cannabinoid receptors.

Cannabinoid Receptor Interaction

The primary mechanism of action for this compound involves its binding affinity for cannabinoid receptors, particularly CB1 and CB2. Research indicates that this compound acts as a potent agonist at these receptors, influencing various physiological processes such as neurotransmitter release, pain modulation, and appetite regulation.

- Binding Affinity : Studies have shown that modifications in the structure of indoles can significantly affect their binding affinity. For instance, structural changes in related compounds like 5F-pentylindoles have demonstrated varying degrees of efficacy in engaging G-proteins and recruiting β-arrestin, which are essential for downstream signaling pathways .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that subtle changes in the molecular structure of this compound can lead to significant differences in biological activity. The presence of a fluorine atom enhances lipophilicity, potentially increasing receptor binding efficiency. Comparative studies have indicated that even minor alterations in the side chains or functional groups can dramatically impact potency and efficacy .

Toxicological Reports

The use of synthetic cannabinoids, including this compound, has been associated with various adverse health effects. Reports from Hungary indicated that this compound was implicated in multiple cases of severe intoxication and fatalities, often involving symptoms such as respiratory distress, seizures, and cardiac issues .

- Clinical Findings : In a review of toxicological data, it was noted that 21 deaths were linked to this compound exposure, with other synthetic cannabinoids often detected concurrently. This underscores the potential dangers associated with its use, particularly in uncontrolled environments .

Pharmacological Efficacy

Recent research has highlighted the pharmacological profile of this compound compared to other synthetic cannabinoids. In vitro studies have demonstrated that it exhibits high efficacy at CB1 receptors, similar to well-known agonists like THC. However, its potency may vary based on the specific receptor subtype engaged .

Comparative Analysis Table

| Compound | CB1 Affinity | Efficacy | Health Risks |

|---|---|---|---|

| This compound | High | High | Severe intoxication |

| 5F-MDMB-PICA | Higher | Very High | Multiple fatalities |

| JWH-018 | Moderate | Moderate | Minor to moderate risks |

属性

IUPAC Name |

1-(4-fluoropentyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN/c1-11(14)5-4-9-15-10-8-12-6-2-3-7-13(12)15/h2-3,6-8,10-11H,4-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLOSQQBEUFJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=CC2=CC=CC=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017333 | |

| Record name | 4-Fluoropentylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451385-65-1 | |

| Record name | 4-Fluoropentylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。